2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a piperazine ring, a benzodioxole moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, which is then reacted with 2-chloropyrimidine under anhydrous conditions using potassium carbonate as a base. The reaction is carried out in anhydrous xylene at the boiling point for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to act as a dopamine receptor agonist, binding to dopamine receptors in the brain and modulating neurotransmitter release. This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar piperazine and pyrimidine structure.
Trivastal: A compound with comparable pharmacological properties used in the treatment of Parkinson’s disease.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety, in particular, contributes to its ability to cross the blood-brain barrier and interact with central nervous system targets .
Properties
Molecular Formula |
C21H22N6O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N6O3S/c28-19-11-16(13-31-21-22-4-1-5-23-21)24-20(25-19)27-8-6-26(7-9-27)12-15-2-3-17-18(10-15)30-14-29-17/h1-5,10-11H,6-9,12-14H2,(H,24,25,28) |
InChI Key |
MXIJQUGPZSSKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)CSC5=NC=CC=N5 |
Origin of Product |
United States |
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